molecular formula C14H12F2N2O2S B4344345 2-[(3,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide

2-[(3,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide

Cat. No.: B4344345
M. Wt: 310.32 g/mol
InChI Key: QPLDISRIECUUSB-UHFFFAOYSA-N
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Description

2-[(3,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is a synthetic organic compound characterized by the presence of a thiophene ring substituted with a difluorobenzoyl group and a carboxamide group

Properties

IUPAC Name

2-[(3,5-difluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O2S/c1-6-7(2)21-14(11(6)12(17)19)18-13(20)8-3-9(15)5-10(16)4-8/h3-5H,1-2H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLDISRIECUUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC(=C2)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide typically involves the reaction of 3,5-difluorobenzoyl chloride with 4,5-dimethyl-3-thiophenecarboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The fluorine atoms on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(3,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. The difluorobenzoyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is unique due to the combination of its difluorobenzoyl and thiophene moieties, which confer distinct chemical and biological properties. The presence of the difluorobenzoyl group enhances its stability and reactivity, while the thiophene ring provides additional sites for chemical modification and interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
2-[(3,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide

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